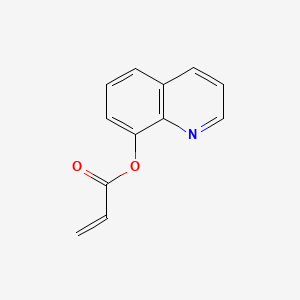

quinolin-8-yl acrylate

Description

Genesis and Significance of Acrylate (B77674) Monomers in Polymer and Materials Chemistry

Acrylate monomers are the foundational building blocks for a broad class of polymers known as acrylates or polyacrylates. researchgate.netgellnerindustrial.com These monomers are typically esters that contain vinyl groups, which are carbon-carbon double bonds, making them readily polymerizable. gellnerindustrial.com The process of polymerization chemically links these individual monomer molecules into long polymer chains. gellnerindustrial.com The genesis of acrylic ester polymers dates back to the early 20th century, with commercial production beginning in 1927. free.fr

The significance of acrylate monomers in polymer and materials chemistry stems from their remarkable versatility. gellnerindustrial.com By altering the ester side-chain group (the 'R' group in the ester structure), a wide array of properties can be imparted to the resulting polymer. free.fr This allows for the creation of materials with characteristics ranging from super-absorbency and flexibility to exceptional toughness and hardness. researchgate.net Acrylate polymers find use in a multitude of industrial and commercial products, including paints, coatings, adhesives, textiles, and plastics. researchgate.netgellnerindustrial.com Furthermore, certain acrylate polymers, such as poly(acrylic acid), are polyelectrolytes with ionizable functional groups. This characteristic makes them stimuli-responsive, meaning their properties can change in response to environmental triggers like pH, rendering them valuable for advanced applications. researchgate.net

The Quinoline (B57606) Moiety: A Versatile Heterocyclic Scaffold in Organic and Coordination Chemistry Research

Quinoline is a heterocyclic aromatic compound with the chemical formula C₉H₇N. chemrj.org Its structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. orientjchem.org First isolated from coal tar in 1834, this scaffold is a cornerstone in various fields of chemistry. chemrj.orgrsc.org The quinoline moiety is considered a "privileged scaffold" because its derivatives are found in many natural products and have been shown to possess a wide spectrum of biological activities. nih.govrsc.org Consequently, it is a significant pharmacophore in medicinal chemistry, forming the basis for numerous synthetic compounds. chemrj.orgnih.gov

Beyond its role in medicinal chemistry, the quinoline ring is of great interest in coordination chemistry. The nitrogen atom in the pyridine ring has a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. researchgate.net Specifically, derivatives like 8-hydroxyquinoline (B1678124) are well-known chelating agents, capable of forming stable complexes with a wide range of metal ions. chemrj.orgresearchgate.netsolubilityofthings.com This property is harnessed in applications such as analytical chemistry for metal detection and in materials science for creating metal-organic frameworks and luminescent materials. researchgate.netsolubilityofthings.com The ability to form conjugated molecules and polymers that combine electronic, optoelectronic, or optical properties with good mechanical characteristics is another key feature of quinoline-based structures. chemrj.org

Integration of Acrylate and Quinoline Functionalities: A Rationale for Quinolin-8-yl Acrylate as a Multipurpose Chemical Entity

The chemical entity this compound represents a strategic integration of the two functional groups discussed above. It is a monomer that contains both a polymerizable acrylate group and a functional quinoline moiety. This monomer is typically synthesized via the reaction of 8-hydroxyquinoline with acryloyl chloride. researchgate.netmaterialsciencejournal.org

The rationale for creating such a molecule is to produce functional polymers. By polymerizing this compound, either alone to form a homopolymer or with other monomers to form copolymers, it is possible to create a new material that combines the physical properties of a polyacrylate (like film-forming ability and durability) with the specific functionalities of the quinoline ring (such as metal chelation, fluorescence, and potential bioactivity). researchgate.netresearchgate.net The resulting polymers, such as poly(8-quinolinyl acrylate), have the quinoline unit as a pendant group along the polymer backbone. These "active" polymers can react with nucleophilic reagents under mild conditions and have been studied for their ability to form complexes with metal ions. researchgate.netresearchgate.net This dual nature makes this compound a multipurpose chemical entity, serving as a bridge between polymer chemistry and coordination or materials science.

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to this compound

Another significant research trajectory is the copolymerization of 8-QA with other common monomers, such as methyl methacrylate (B99206) (MMA) and acrylamide (B121943) (AM). researchgate.net These studies aim to tailor the properties of the final material. For instance, research has shown that in 8-QA and MMA copolymers, the molecular weight and initial decomposition temperature decrease as the 8-QA content increases. researchgate.net The reactivity ratios of the monomers in these copolymerizations have also been determined, which is crucial for controlling the final copolymer composition. researchgate.net

Despite this progress, knowledge gaps remain. While the potential for these polymers in applications like metal ion extraction, catalysis, or as specialty coatings is often cited due to the presence of the chelating quinoline moiety, extensive studies demonstrating these applications are not widely reported in the reviewed literature. Research into the optical and electronic properties of poly(this compound) and its metal complexes is an area ripe for further exploration. researchgate.netacs.org The development of these polymers for specific technologies, such as sensors, stimuli-responsive materials, or advanced optical devices, represents a significant opportunity for future research.

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the basic identifiers and properties of the title compound.

| Property | Value | Source |

| Chemical Name | quinolin-8-yl prop-2-enoate | |

| Synonyms | Acrylic acid 8-quinolinyl ester, 8-quinolyl acrylate | |

| CAS Number | 34493-87-3 | |

| Molecular Formula | C₁₂H₉NO₂ | |

| EINECS | 252-063-0 |

Table 2: Research Findings on Polymerization of this compound (8-QA)

This table presents key findings from scientific studies on the polymerization of 8-QA.

| Study Focus | Initiator | Solvent | Key Findings | Source |

| Kinetics of Homopolymerization | AIBN | DMF | The rate of polymerization increases with temperature (60-100°C). The overall activation energy was calculated to be 15.0 kJ/mol. | materialsciencejournal.org |

| Copolymerization with Methyl Methacrylate (MMA) | AIBN | DMF | Increasing 8-QA content in the copolymer leads to a decrease in molecular weight and initial decomposition temperature, while polydispersity increases. | researchgate.net |

| Copolymerization with Acrylamide (AM) | AIBN | DMSO | The monomer reactivity ratios were determined to be 1.97 for 8-QA and 0.34 for AM, indicating that 8-QA is more reactive. | researchgate.net |

AIBN: 2,2′-azobis-isobutyronitrile; DMF: Dimethylformamide; DMSO: Dimethyl sulfoxide

Structure

2D Structure

3D Structure

Properties

CAS No. |

34493-87-3 |

|---|---|

Molecular Formula |

C12H9NO2 |

Molecular Weight |

199.20 g/mol |

IUPAC Name |

quinolin-8-yl prop-2-enoate |

InChI |

InChI=1S/C12H9NO2/c1-2-11(14)15-10-7-3-5-9-6-4-8-13-12(9)10/h2-8H,1H2 |

InChI Key |

XJCKBNNSMUEHQQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Quinolin 8 Yl Acrylate: Routes and Strategic Considerations

Precursor Synthesis: Advanced Approaches to 8-Hydroxyquinoline (B1678124)

The quinoline (B57606) scaffold is a fundamental component of numerous natural products and pharmaceuticals. nih.gov The synthesis of its derivative, 8-hydroxyquinoline (8-HQ), can be achieved through several established methods, including the Skraup and Friedländer syntheses. rroij.comscispace.com These classic methods involve the construction of the heterocyclic ring system. scispace.com

More contemporary approaches focus on the regioselective functionalization of pre-existing quinoline derivatives, offering greater control and efficiency. nih.gov

Regioselective Functionalization of Quinoline Derivatives

The direct functionalization of the quinoline ring through C-H activation has emerged as a powerful strategy. nih.gov Transition metal catalysis, in particular, has enabled site-selective modifications of the quinoline core. nih.gov For instance, Rh(III)-catalyzed C(8)–H activation of 2-substituted quinolines has been developed for the synthesis of 3-hydroxyquinolin-8-yl propanoates. acs.orgresearchgate.net This method utilizes a quinoline N-oxide, where the N-oxide group acts as both a directing group and an internal oxidant. acs.orgresearchgate.net

Another approach involves the functionalization of quinoline N-oxides at the C8 position. A Rh(III)-catalyzed protocol for the C8-bromination and amidation of quinoline N-oxide has been reported, demonstrating high regioselectivity and functional group tolerance. researchgate.net Mechanistic studies have pointed to the formation of a five-membered rhodacycle as a key intermediate in achieving this C8-selectivity. researchgate.net

The Suzuki cross-coupling reaction is another valuable tool for introducing substituents at specific positions on the 8-HQ moiety. rroij.comscispace.com This method typically starts with a halogenated 8-HQ, such as 5-bromo-8-hydroxyquinoline or 5,7-dibromo-8-hydroxyquinoline, and requires protection of the hydroxyl group before the coupling reaction. rroij.comscispace.com

Cyclocondensation and Ring-Forming Strategies for Substituted Quinoline Cores

Classic ring-forming reactions remain relevant for the synthesis of the quinoline core. The Skraup synthesis involves the reaction of an aromatic amine with an α,β-unsaturated aldehyde, while the Friedländer synthesis condenses an o-aminobenzaldehyde or o-aminoacetophenone with a ketone or aldehyde. rroij.comscispace.com

Modern variations of these methods often employ green chemistry principles. For example, a one-pot, three-component cyclocondensation reaction for synthesizing hexahydroquinoline derivatives has been developed using ethanol (B145695) as a solvent and triethylamine (B128534) as a base. tandfonline.com Microwave-assisted Skraup synthesis using water as a solvent and glycerol (B35011) has also been reported. tandfonline.com Furthermore, nanocatalysts, such as RuO2/MWCNT, have been utilized for the efficient green synthesis of sulfonyl-quinoline derivatives in a one-pot, four-component reaction. acs.org

Esterification Protocols for the Introduction of the Acrylate (B77674) Moiety

Once 8-hydroxyquinoline is obtained, the final step is the introduction of the acrylate group via esterification. Several methods exist for this transformation, each with its own advantages and considerations.

Direct Esterification with Activated Acrylic Acid Derivatives

A common and direct method for forming the ester linkage is the reaction of 8-hydroxyquinoline with an activated acrylic acid derivative, such as acryloyl chloride. The reaction of 8-hydroxyquinoline with acryloyl chloride or acrylic acid can be carried out in the presence of a base like triethylamine or a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net

For instance, the synthesis of 5,7-diiodoquinolin-8-yl (E)-3-(3,4-dihydroxyphenyl)acrylate was achieved by reacting 5,7-diiodoquinolin-8-ol with (E)-3-(3,4-dihydroxyphenyl)acryloyl chloride in the presence of pyridine (B92270) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comresearchgate.net This reaction proceeds overnight at room temperature. mdpi.comresearchgate.net

Similarly, the synthesis of 5-chloroquinolin-8-yl acrylate has been reported, and its structure confirmed by single crystal X-ray diffraction. researchgate.net

Table 1: Direct Esterification of 8-Hydroxyquinoline Derivatives

| 8-Hydroxyquinoline Derivative | Acrylating Agent | Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 5,7-Diiodoquinolin-8-ol | (E)-3-(3,4-dihydroxyphenyl)acryloyl chloride | Pyridine, DMAP | Dichloromethane (DCM) | 5,7-Diiodoquinolin-8-yl (E)-3-(3,4-dihydroxyphenyl)acrylate | 33% | mdpi.comresearchgate.net |

| 5,7-Diiodoquinolin-8-ol | (E)-3-(3,4-bis(allyloxy)phenyl)acryloyl chloride | Pyridine | DCM/DMF | 5,7-Diiodoquinolin-8-yl (E)-3-(3,4-bis(allyloxy)phenyl)acrylate | 71% | mdpi.com |

| 8-Hydroxyquinoline | Acryloyl chloride | Triethylamine | - | 8-Acryloyloxyquinoline | - | researchgate.net |

| 8-Hydroxyquinoline | Acrylic acid | N,N'-dicyclohexylcarbodiimide | - | 8-Acryloyloxyquinoline | - | researchgate.net |

Transesterification with Methyl Acrylate and Catalytic Optimization

Transesterification offers an alternative route to this compound, often employing more readily available and less corrosive starting materials. This method involves the reaction of 8-hydroxyquinoline with an acrylic acid ester, such as methyl acrylate, in the presence of a catalyst.

Chemoselective transesterification of methyl (meth)acrylates is crucial to avoid the competing Michael addition reaction. nih.gov Bulky magnesium(II) and sodium(I) bisphenoxide complexes have been developed as highly effective catalysts for this purpose, demonstrating excellent chemoselectivity for a wide range of alcohols. nih.gov While not explicitly detailing the synthesis of this compound, these catalytic systems present a promising avenue for its production via transesterification.

Atom-Economy and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of quinoline derivatives. tandfonline.comtandfonline.com The use of nanocatalysts, water as a solvent, and microwave irradiation are examples of green approaches in the synthesis of the quinoline core. tandfonline.comacs.org

In the esterification step, transesterification is generally considered a greener alternative to using acyl chlorides, as it avoids the formation of stoichiometric halide waste. nih.gov The development of efficient and recyclable catalysts for transesterification is a key area of research in this context.

The Knoevenagel condensation, a method for forming carbon-carbon double bonds, has been adapted for the green synthesis of 3-(2-chloroquinolin-3-yl)acrylic acid derivatives. This reaction, conducted under microwave irradiation in the absence of a solvent, offers high yields and short reaction times. e-journals.in

The principal and most documented method for the synthesis of this compound and its derivatives is the Schotten-Baumann reaction. This method involves the acylation of 8-hydroxyquinoline or its substituted analogues with acryloyl chloride or a related acrylic acid derivative. The reaction is typically conducted in the presence of a base to neutralize the hydrogen chloride byproduct.

A general synthetic scheme for this transformation is as follows:

Figure 1: General reaction scheme for the synthesis of this compound derivatives.

The reaction is typically carried out in an inert aprotic solvent. Dichloromethane (DCM) is frequently used, sometimes in combination with dimethylformamide (DMF) to aid solubility. The choice of base is critical, with organic bases such as pyridine and triethylamine being common. mdpi.comresearchgate.net In some instances, a catalytic amount of 4-dimethylaminopyridine (DMAP) is added to accelerate the reaction. mdpi.com

While a specific protocol for the parent this compound is not extensively detailed in the reviewed literature, the synthesis of its derivatives provides a clear and adaptable framework. For instance, the synthesis of 5,7-diiodoquinolin-8-yl (E)-3-(3,4-dihydroxyphenyl)acrylate involves dissolving 5,7-diiodoquinolin-8-ol and DMAP in DCM, followed by the addition of pyridine and the specific acryloyl chloride derivative. mdpi.com The reaction proceeds overnight at room temperature. mdpi.com Similarly, the synthesis of 5-chlorothis compound follows a comparable procedure where 5-chloro-8-hydroxyquinoline (B194070) is reacted with acryloyl chloride in methylene (B1212753) chloride. researchgate.net

The following interactive table summarizes the reaction conditions for the synthesis of various this compound derivatives as reported in the literature.

| Derivative | Reactants | Base | Catalyst | Solvent | Reaction Time & Temp. | Yield | Reference |

| 5,7-diiodoquinolin-8-yl (E)-3-(3,4-bis(allyloxy)phenyl)acrylate | 5,7-diiodo-8-hydroxyquinoline, (E)-3-(3,4-bis(allyloxy)phenyl)acryloyl chloride | Pyridine (10 eq) | - | DCM/DMF (2:1) | Overnight, r.t. | 71% | mdpi.com |

| 5,7-diiodoquinolin-8-yl (E)-3-(3,4-dihydroxyphenyl)acrylate | 5,7-diiodoquinolin-8-ol, (E)-3-(3,4-dihydroxyphenyl)acryloyl chloride | Pyridine (4 eq) | DMAP (0.3 eq) | DCM | 20 h, r.t. | 33% | mdpi.com |

| 5-chlorothis compound | 5-chloro-8-hydroxyquinoline, acryloyl chloride | Not specified | - | Methylene chloride | 3h at 0°C, then 2h at r.t. | 45% | researchgate.net |

| 8-methacryloxy-quinoline | 8-hydroxyquinoline, methacryloyl chloride or methacrylic acid | Triethylamine or N,N'-dicyclohexylcarbodiimide | - | Not specified | Not specified | Not specified | researchgate.net |

Purification and Isolation Techniques for High-Purity this compound

The purification of this compound and its derivatives is crucial to remove unreacted starting materials, the basic catalyst, and any side products. The most ubiquitously reported method for achieving high purity is silica (B1680970) gel column chromatography. mdpi.comresearchgate.net

The choice of eluent system is critical for effective separation. A common mobile phase consists of a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). mdpi.comresearchgate.net The ratio of these solvents is adjusted to achieve optimal separation of the target compound from impurities. For example, in the purification of 5-chlorothis compound, a mixture of petroleum ether and ethyl acetate in a 10:1 volume ratio was used. researchgate.net For other derivatives, a gradient of hexane/ethyl acetate has been employed. mdpi.com

Following chromatographic purification, recrystallization can be employed as a final step to obtain a highly crystalline product. Methylene chloride has been mentioned as a suitable solvent for the recrystallization of 5-chlorothis compound. researchgate.net The general process involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, which facilitates the formation of pure crystals.

Scale-Up Considerations for Industrial and Preparative Synthesis of this compound

The transition from a laboratory-scale synthesis to an industrial or large-scale preparative process for this compound presents several challenges that must be addressed to ensure efficiency, safety, and consistent product quality. These considerations are pertinent to the Schotten-Baumann reaction used in its synthesis.

Key Scale-Up Challenges:

Heat Management: The acylation reaction is often exothermic. On a large scale, the dissipation of heat becomes a significant issue. Poor heat transfer can lead to a runaway reaction, side product formation, and a decrease in yield and purity. The high surface-area-to-volume ratio in laboratory glassware is not maintained on a larger scale, necessitating the use of jacketed reactors with efficient cooling systems. pharmoutsourcing.com

Mass Transfer and Mixing: Ensuring homogenous mixing of reactants is more challenging in large reactors. Inefficient mixing can lead to localized "hot spots" and areas of high reactant concentration, which can negatively impact the reaction. The choice of impeller design and agitation speed is critical for maintaining a uniform reaction mixture.

Hydrolysis: Acryloyl chloride is highly susceptible to hydrolysis. Any moisture present in the reactants or solvent will lead to the formation of acrylic acid, which can complicate the purification process and reduce the yield of the desired ester. Ensuring anhydrous conditions on a large scale requires careful handling and drying of all materials and equipment.

Work-up and Purification: The extraction and washing steps used in the laboratory may become cumbersome and generate large volumes of waste at an industrial scale. The use of column chromatography for purification can be expensive and time-consuming for large quantities. Alternative purification methods such as distillation or crystallization would need to be developed and optimized.

Continuous Flow Processing: To mitigate some of the challenges associated with batch processing, continuous flow chemistry offers a promising alternative. bohrium.combeilstein-journals.org Continuous reactors provide superior heat and mass transfer, allow for precise control over reaction parameters, and can improve safety by minimizing the volume of hazardous materials at any given time. pharmoutsourcing.com The development of a continuous flow process for the Schotten-Baumann reaction could be a viable strategy for the industrial production of this compound. bohrium.comacs.org

Chemical Reactivity and Directed Derivatization of Quinolin 8 Yl Acrylate

Reactions at the Acrylate (B77674) Electrophilic Center

The acrylate portion of quinolin-8-yl acrylate contains a carbon-carbon double bond conjugated to a carbonyl group. This arrangement makes the β-carbon electron-deficient and thus a prime target for nucleophilic and radical attack.

Nucleophilic Conjugate Additions (Michael Reactions)

The Michael reaction, or conjugate 1,4-addition, is a fundamental transformation for α,β-unsaturated carbonyl compounds. wikipedia.org In the case of this compound, the electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon susceptible to attack by a wide range of soft nucleophiles (Michael donors). researchgate.net This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Common nucleophiles for this reaction include enolates, amines, and thiols. wikipedia.orgresearchgate.net The reaction with primary or secondary amines, for instance, leads to the formation of β-amino esters. google.com Similarly, the addition of thiols is a highly efficient process, often referred to as a "click" reaction, yielding β-thioether derivatives. nih.gov The general scheme for this reaction involves the attack of the nucleophile on the β-carbon, followed by protonation of the resulting enolate to give the final adduct.

While specific studies detailing Michael additions exclusively on this compound are not extensively documented, the reactivity is inferred from the well-established behavior of other acrylate esters and related α,β-unsaturated systems. researchgate.netnih.gov

Table 1: General Michael Addition Reactions with this compound

| Michael Donor (Nucleophile) | Product Type |

|---|---|

| R₂NH (Secondary Amine) | 3-(Dialkylamino)propanoate derivative |

| RSH (Thiol) | 3-(Alkylthio)propanoate derivative |

Radical Addition Pathways

The acrylate double bond is also susceptible to attack by radicals, leading to either polymerization or the addition of a single radical species. The free-radical polymerization of this compound has been investigated to produce poly(8-quinolinylacrylate). materialsciencejournal.orgmaterialsciencejournal.org

Table 2: Kinetic Data for Free-Radical Polymerization of this compound

| Parameter | Value / Conditions | Reference |

|---|---|---|

| Initiator | AIBN | materialsciencejournal.org |

| Solvent | DMF | materialsciencejournal.org |

| Temperature Range | 60-100°C | materialsciencejournal.org |

Beyond polymerization, single radical additions are also possible. Atom Transfer Radical Addition (ATRA) is a powerful method for the controlled addition of alkyl halides across a double bond, often catalyzed by transition metal complexes, including those based on quinoline (B57606) ligands. researchgate.net

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, are a cornerstone of synthetic chemistry for the formation of six-membered rings. In this reaction, a conjugated diene reacts with a dienophile. The acrylate moiety of this compound, being an electron-deficient alkene, is electronically suited to act as a dienophile.

The reaction would involve the concerted or stepwise interaction of the acrylate's π-system with that of a diene, leading to a cyclohexene (B86901) derivative. The stereochemistry of the reaction is highly controlled, making it a valuable synthetic tool. However, specific examples of this compound participating as a dienophile in Diels-Alder reactions are not prominently featured in the scientific literature. This remains a potential, though underexplored, area of its reactivity.

Transformations Involving the Quinoline Heterocyclic System

The quinoline ring system possesses its own distinct reactivity, primarily centered on electrophilic aromatic substitution and modern cross-coupling reactions.

Electrophilic Aromatic Substitution on the Quinoline Nucleus

Electrophilic aromatic substitution (EAS) on the quinoline ring is a complex process influenced by the two distinct rings and the directing effects of existing substituents. dalalinstitute.com The pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, substitution typically occurs on the benzene (B151609) ring, favoring the C5 and C8 positions. quora.com

In this compound, the C8 position is already substituted. The ester group at C8 is electron-withdrawing and deactivating, further reducing the nucleophilicity of the benzene ring. This deactivation makes EAS reactions challenging, often requiring harsh conditions. Any substitution would be directed primarily to the C5 and C7 positions. Nitration of the parent quinoline molecule, for instance, typically yields a mixture of 5-nitro and 8-nitro derivatives, highlighting the preference for these positions. For 8-substituted quinolines, functionalization at the C5 position has been achieved using modern photocatalytic methods. mdpi.com

The synthesis of substituted quinolin-8-yl acrylates often proceeds from pre-functionalized quinolines rather than by direct substitution on the final molecule. For example, 5,7-diiodothis compound is synthesized from the corresponding 5,7-diiodoquinolin-8-ol, demonstrating that halogenated precursors can be used to build more complex structures. mdpi.com

Table 3: Predicted Regioselectivity of EAS on this compound

| Position | Predicted Reactivity | Rationale |

|---|---|---|

| C5 | Most favored site | Less sterically hindered and electronically favored for EAS on the quinoline ring. quora.com |

| C7 | Possible, but less favored | Alternative position on the carbocyclic ring. |

| Pyridine Ring (C2, C3, C4) | Highly disfavored | Deactivated by the heterocyclic nitrogen atom. |

Selective Functionalization via Cross-Coupling Methodologies

Modern cross-coupling reactions provide powerful and selective methods for functionalizing aromatic rings. These reactions typically involve a transition metal catalyst, most commonly palladium, and couple an organometallic reagent with an organic halide or triflate. preprints.org

To utilize this compound as a substrate in cross-coupling, it would first need to be halogenated (e.g., at the C5 or C7 position) to provide a reactive handle. A 5-bromo-quinolin-8-yl acrylate, for example, could undergo Suzuki-Miyaura coupling with a boronic acid to form a C-C bond at the C5 position. The Suzuki coupling of quinoline-8-yl halides to produce 8-arylquinolines is a well-established procedure. nih.gov

Alternatively, the Heck reaction, which couples alkenes with aryl halides, could be employed. organic-chemistry.org this compound could react with an aryl halide, or a halogenated this compound could react with another alkene. The compatibility of the quinoline moiety in Heck reactions has been demonstrated in complex syntheses. acs.org

More advanced C-H activation strategies offer a route to functionalization without prior halogenation. The quinolin-8-yl group itself is often used as a bidentate directing group to facilitate the activation of C-H bonds at other positions on the quinoline ring or on an attached molecule. acs.orgresearchgate.net For example, Rh(III)-catalyzed C8-H activation of quinoline N-oxides with acrylates has been reported to synthesize functionalized propanoates. nih.gov This highlights the potential for the quinoline nitrogen and the acrylate oxygen in this compound to act as a directing group for C-H functionalization at the C7 position.

Quaternization Reactions of the Quinoline Nitrogen

The nitrogen atom of the quinoline ring in this compound possesses a lone pair of electrons, making it a target for electrophilic attack by alkylating agents. This reaction, known as quaternization, converts the tertiary amine of the quinoline into a positively charged quaternary ammonium (B1175870) salt. This modification significantly alters the electronic properties and solubility of the molecule.

The quaternization of quinolines can be challenging compared to other aromatic amines like pyridine due to the lower basicity of the quinoline nitrogen (pKa ≈ 4.9) and potential steric hindrance. mdpi.com However, the reaction can be achieved, typically by heating the quinoline derivative with a suitable alkylating agent. Common reagents for this transformation include alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) and alkyl sulfonates (e.g., methyl p-toluenesulfonate). The resulting quinolinium salts are ionic compounds with increased water solubility and a modified electronic profile.

| Reactant | Alkylating Agent | Typical Conditions | Product |

|---|---|---|---|

| This compound | Iodomethane (CH₃I) | Heating in a sealed tube or at room temperature in a suitable solvent (e.g., DMF, acetonitrile) | 1-Methyl-8-acryloyloxyquinolinium Iodide |

| This compound | Benzyl Bromide (BnBr) | Reflux in a solvent like acetonitrile (B52724) or toluene | 1-Benzyl-8-acryloyloxyquinolinium Bromide |

| This compound | Methyl p-toluenesulfonate (MeOTs) | Heating in a solvent such as DMF | 1-Methyl-8-acryloyloxyquinolinium p-toluenesulfonate |

Chemo- and Regioselectivity in Multi-functional this compound Systems

Given the multiple reactive centers in this compound, achieving chemo- and regioselectivity is a critical aspect of its derivatization. Chemists can selectively target one functional group while leaving others intact by carefully choosing catalysts, reagents, and reaction conditions.

The primary sites for selective reactions are the C-H bonds of the quinoline ring and the double bond of the acrylate group. Transition metal-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of quinolines. acs.org The nitrogen atom can act as a directing group, guiding substitution to specific positions, most commonly the C2 or C8 positions. acs.orgmdpi.com For instance, rhodium-catalyzed reactions have been used to achieve hydroxyalkylation at the C8 position of quinoline N-oxides using acrylates as the coupling partner. mdpi.com While this involves a quinoline N-oxide rather than this compound itself, it demonstrates the principle of selectively forming a C-C bond at the quinoline core in the presence of an acrylate.

Conversely, the acrylate moiety can be the sole site of reaction under different conditions. The carbon-carbon double bond is susceptible to Michael addition reactions or can be exclusively targeted in polymerization reactions, provided that conditions are chosen to avoid simultaneous reactions on the quinoline ring. The selectivity is often dictated by the catalyst and reaction type; for example, radical polymerization specifically targets the acrylate's double bond.

Synthesis of Polymerizable Ligands and Functional Monomers from this compound

This compound is itself a functional monomer. The acrylate group provides a polymerizable handle, while the quinolin-8-yl moiety imparts unique properties to the resulting polymer, such as metal-coordinating capabilities and specific optical characteristics. The 8-hydroxyquinoline (B1678124) unit is a classic bidentate chelating ligand for a wide range of metal ions, and polymers incorporating this structure are of significant interest for creating metallopolymers, sensors, and emissive materials. researchgate.netgoogle.com

The monomer, referred to as 8-quinolinyl acrylate (8-QA), can be synthesized and subsequently polymerized via free-radical polymerization. researchgate.net This is typically achieved using an initiator like 2,2'-azobisisobutyronitrile (AIBN) in a solvent such as dimethylformamide (DMF). researchgate.net

Furthermore, this compound can be copolymerized with other vinyl monomers, such as methyl methacrylate (B99206) (MMA), styrene (B11656) (ST), or acrylonitrile (B1666552) (AN), to produce a range of functional copolymers with tailored properties. researchgate.net The composition of the resulting copolymers can be controlled by the monomer feed ratio, and the reactivity ratios of the monomers determine the final polymer structure. researchgate.net These copolymers combine the properties of both monomers, for example, blending the mechanical or solubility characteristics of polymethylmethacrylate with the metal-binding and photophysical properties of the poly(this compound) units.

| Monomer 1 (M₁) | Monomer 2 (M₂) | Polymerization Method | Resulting Polymer | Potential Properties |

|---|---|---|---|---|

| This compound (8-QA) | Methyl Methacrylate (MMA) | Free-radical polymerization (AIBN initiator) | Poly(8-QA-co-MMA) | Combines metal-binding with properties of PMMA. researchgate.net |

| 8-Methacryloxy-quinoline (MAQ) | Styrene (ST) | Solution copolymerization (AIBN initiator) | Poly(MAQ-co-ST) | Incorporates fluorescent quinoline unit into polystyrene backbone. researchgate.net |

| 8-Methacryloxy-quinoline (MAQ) * | Acrylonitrile (AN) | Solution copolymerization (AIBN initiator) | Poly(MAQ-co-AN) | Blends metal-binding with the chemical resistance of polyacrylonitrile. researchgate.net |

| 8-Methacryloxy-quinoline (MAQ) * | Methyl Acrylate (MA) | Solution copolymerization (AIBN initiator) | Poly(MAQ-co-MA) | Creates a more flexible polymer with metal-chelating sites. researchgate.net |

Advanced Spectroscopic and Structural Elucidation of Quinolin 8 Yl Acrylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of quinolin-8-yl acrylate (B77674) and its derivatives in solution. magritek.com It provides detailed information about the chemical environment of individual atoms, enabling the confirmation of the molecular skeleton and the analysis of stereochemistry. magritek.com For instance, the characterization of derivatives like 5,7-diiodoquinolin-8-yl (E)-3-(3,4-dihydroxyphenyl)acrylate is routinely confirmed using ¹H and ¹³C NMR. mdpi.com The chemical shifts and coupling constants observed in ¹H NMR spectra are particularly useful for determining the configuration of stereoisomers, such as the E (trans) or Z (cis) geometry of the acrylate double bond. magritek.com Trans-couplings across the alkene are known to have larger coupling constants (11–18 Hz) compared to cis-couplings (6–14 Hz). magritek.com

Research on related quinoline (B57606) structures demonstrates that ¹H and ¹³C NMR spectra, recorded in solvents like DMSO-d₆ or CDCl₃, are fundamental for structural confirmation. rsc.orgamegroups.org The signals for the quinoline ring protons typically appear in the aromatic region of the spectrum, while the acrylate protons are observed in the vinylic region. mdpi.comacs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Quinolin-8-yl Acrylate Derivative Data extracted for 5,7-diiodoquinolin-8-yl (E)-3-(3,4-dihydroxyphenyl)acrylate in DMSO. mdpi.com

| Assignment | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

|---|---|---|

| Acrylate H-3' | 6.67 (d, J = 15.9 Hz) | - |

| Acrylate H-4' | 7.78 (d, J = 15.9 Hz) | - |

| Quinoline H-2 | 8.88 (d, J = 4.1 Hz) | 151.7 |

| Quinoline H-3 | 7.72 (dd, J₁ = 8.5 Hz, J₂ = 4.1 Hz) | 123.6 |

| Quinoline H-4 | 8.36 (d, J = 8.5 Hz) | 140.6 |

| Quinoline C-5 | - | 95.2 |

| Quinoline H-6 | 8.60 (s) | 144.7 |

| Quinoline C-7 | - | 92.4 |

| Quinoline C-8 | - | 150.2 |

For more complex structures, such as oligomers or derivatives with multiple substituents, one-dimensional NMR spectra can become crowded and difficult to interpret. google.com In these cases, multi-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. mdpi.com

COSY experiments identify proton-proton (¹H-¹H) coupling networks, helping to trace out the connectivity of adjacent protons within a spin system.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. mdpi.com

HMBC spectra reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting different spin systems and assigning quaternary carbons. mdpi.commdpi.com For example, in the analysis of complex quinoline hybrids, HMBC correlations can differentiate between protons on the quinoline core and those on an attached phenyl ring by observing correlations to key carbon atoms. mdpi.com Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify isomers by showing through-space proximity of atoms. units.it

Dynamic NMR (D-NMR) spectroscopy is a powerful method for studying time-dependent processes like conformational changes and restricted rotation. researchgate.net In this compound, restricted rotation can occur around the C(aryl)-O(ester) single bond and the C=C double bond of the acrylate moiety. The latter has a partial double-bond character, and its rotation is a key feature in related "push-pull" alkenes. researchgate.net

By recording NMR spectra at variable temperatures, researchers can observe changes in the line shape of signals corresponding to interconverting species. acs.org At low temperatures, where the exchange is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, these signals broaden, coalesce, and eventually sharpen into a single time-averaged signal. Analysis of these line shapes allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. acs.orgresearchgate.net This approach has been used to quantify rotational barriers in various molecular systems, providing insight into steric and electronic effects that govern conformational stability. researchgate.netresearchgate.net

Multi-dimensional NMR for Complex Structural Assignments (e.g., Oligomers)

Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Conformation Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of functional groups. researchgate.net These methods are essential for confirming the presence of key structural motifs in this compound and its derivatives. scirp.org

The IR spectrum of a quinoline derivative typically shows characteristic bands for the quinoline ring, the ester group, and the vinyl group. scirp.orgnih.gov

C=O Stretch: The ester carbonyl (C=O) stretching vibration is a strong, prominent band typically found in the region of 1710-1750 cm⁻¹. asianpubs.orgtandfonline.com For example, in ethyl 2-cyano-3-(quinolin-3-ylamino)acrylate, this peak appears at 1712 cm⁻¹. asianpubs.org

C=C Stretch: The stretching of the acrylate C=C double bond and the aromatic C=C bonds of the quinoline ring usually appear in the 1650-1450 cm⁻¹ region. nih.gov

C-O Stretch: The C-O stretching vibrations of the ester group are typically observed in the 1300-1100 cm⁻¹ range.

C-H Bends: Out-of-plane C-H bending vibrations for the substituted aromatic ring provide information about the substitution pattern and appear in the region below 900 cm⁻¹.

A detailed vibrational analysis of the closely related (5-chloro-quinolin-8-yloxy) acetic acid identified specific modes for the quinoline ring and the attached side chain, with assignments supported by DFT calculations. scirp.org Similarly, studies on other 8-hydroxyquinoline (B1678124) derivatives have used IR spectroscopy to confirm structural features, noting that bands for hydroxyl groups are often broad due to hydrogen bonding. nih.gov

Table 2: Characteristic IR Absorption Frequencies for Quinoline Acrylate Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | asianpubs.org |

| Aliphatic C-H Stretch | 3000-2850 | asianpubs.org |

| Ester C=O Stretch | 1750-1712 | asianpubs.orgtandfonline.com |

| Aromatic/Vinylic C=C Stretch | 1650-1450 | nih.gov |

| C-O Stretch | 1300-1100 | researchgate.net |

Electronic Absorption (UV-Vis) and Emission (Fluorescence/Phosphorescence) Spectroscopy for Photophysical Characterization

UV-Visible absorption and fluorescence emission spectroscopy are used to investigate the electronic transitions and photophysical properties of this compound and its derivatives. researchgate.net The quinoline moiety is a well-known chromophore and fluorophore, and its properties can be finely tuned by substitution. acs.org

The UV-Vis absorption spectra of quinoline derivatives typically display high-energy absorption bands below 380 nm, which are attributed to π-π* electronic transitions within the aromatic system. mdpi.comd-nb.info The position and intensity of these bands are sensitive to the solvent and the nature of substituents on the quinoline ring. mdpi.com

Many quinoline compounds are highly fluorescent, emitting light upon excitation with UV radiation. acs.org The emission color can be systematically tuned by attaching electron-donating or electron-withdrawing groups to the quinoline scaffold. acs.org For example, research on tris(5-aryl-8-quinolinolate)Al(III) complexes demonstrated that emission could be shifted from blue-green to yellow and red by altering the aryl substituent, a principle that applies to other quinoline derivatives. acs.org The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift. mdpi.com The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the emission process. acs.org Some quinoline-acrylate based probes have been designed for sensing applications, where the fluorescence is modulated ("ON-OFF" effect) by the presence of an analyte. bohrium.com

Table 3: Example Photophysical Properties of Substituted Quinoline Derivatives Data for illustrative purposes based on related compounds. acs.orgmdpi.com

| Compound Type | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) |

|---|---|---|---|

| 4,6,8-Triarylquinoline-3-carbaldehyde | 280-380 | 424-474 | Varies |

X-ray Diffraction (Single Crystal and Powder) for Crystalline Structure and Packing Insights

X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Single-crystal X-ray diffraction (SCXRD) provides a complete molecular structure, including bond lengths, bond angles, and torsional angles, as well as detailed information about intermolecular interactions and crystal packing. mdpi.comresearchgate.net

The crystal structure of 5-chlorothis compound has been successfully determined using SCXRD. researchgate.netresearchgate.net The analysis revealed that the compound crystallizes in the monoclinic space group P21/c. researchgate.netresearchgate.net Such structural data is crucial for understanding how the molecules arrange themselves in the solid state, which is governed by non-covalent interactions like π-π stacking of the quinoline rings and other van der Waals forces. uncw.edu This information is invaluable for structure-property relationship studies in materials science. mdpi.com Powder X-ray diffraction (PXRD) is often used to characterize the bulk material, confirm its phase purity, and identify different polymorphic forms.

Table 4: Crystallographic Data for 5-chlorothis compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₈ClNO₂ |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| CCDC Number | 2394064 |

Data from reference researchgate.net.

High-Resolution Mass Spectrometry for Elucidating Reaction Product Complexity and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a vital tool for the characterization of newly synthesized compounds. semanticscholar.org It provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or five decimal places. This high precision allows for the unambiguous determination of the elemental formula of the parent compound and its fragments. mdpi.comrsc.org

HRMS is routinely used to confirm the successful synthesis of this compound derivatives. mdpi.commdpi.com The experimental mass is compared to the calculated mass for the expected chemical formula, and a close match provides strong evidence for the compound's identity. rsc.org Common ionization techniques include Electrospray Ionization (ESI), which is suitable for polar molecules and often shows protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺. mdpi.com The technique is also instrumental in analyzing the complexity of reaction mixtures, helping to identify byproducts, impurities, or intermediates. Analysis of fragmentation patterns can further support structural assignments by showing the loss of specific functional groups.

Table 5: Example HRMS Data for a this compound Derivative Data for 5,7-diiodoquinolin-8-yl (E)-3-(3,4-bis(allyloxy)phenyl)acrylate. mdpi.com

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 639.9482 | 639.9482 |

Advanced Hyphenated Techniques for In-Situ Reaction Monitoring Involving this compound

The real-time analysis of chemical reactions, or in-situ monitoring, is a critical aspect of modern chemical process development. It provides invaluable insights into reaction kinetics, the formation of transient intermediates, and the optimization of reaction conditions. spectroscopyonline.com For complex molecules such as this compound and its derivatives, hyphenated analytical techniques, which couple a separation method with a powerful detection technology, are indispensable for obtaining detailed, time-resolved data. These methods allow chemists to "watch" a reaction as it happens, leading to a more profound understanding and control over the chemical transformation. frontiersin.org

The primary value of in-situ monitoring lies in its ability to capture the state of a reaction mixture at any given moment without altering it through sample workup. This is particularly crucial for reactions involving labile species or rapid transformations. spectroscopyonline.com Techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy are at the forefront of this field.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful tool for monitoring the progress of reactions in the liquid phase. In a typical setup for monitoring a synthesis involving this compound, an automated sampling probe withdraws minute aliquots from the reaction vessel at predetermined intervals. Each aliquot is injected into the HPLC system, where the components (reactants, intermediates, products) are separated on a chromatography column. The separated components then flow into the mass spectrometer, which provides mass-to-charge (m/z) ratio information, allowing for the unambiguous identification and quantification of each species.

For instance, in the esterification reaction to form a derivative from this compound, HPLC-MS can simultaneously track the consumption of the starting materials and the formation of the desired product. The data generated can be used to plot concentration versus time, from which reaction rates and kinetic models can be derived.

Research Findings from a Simulated HPLC-MS Monitored Reaction

Consider a hypothetical reaction where this compound is reacted with a thiol via a Michael addition. In-situ HPLC-MS monitoring would provide data similar to that presented in the table below. The analysis would track the decrease in the signal corresponding to the m/z of protonated this compound and the concurrent increase in the signal for the protonated product molecule.

| Reaction Time (minutes) | This compound Relative Peak Area (%) [M+H]+ | Product Relative Peak Area (%) [M+H]+ |

|---|---|---|

| 0 | 100.0 | 0.0 |

| 5 | 75.2 | 24.8 |

| 15 | 41.5 | 58.5 |

| 30 | 18.9 | 81.1 |

| 60 | 4.3 | 95.7 |

| 120 | <1.0 | >99.0 |

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy offers the distinct advantage of providing detailed structural information in real time without the need for sample extraction. nih.gov For reactions involving this compound, particularly polymerization, flow NMR is an exceptionally powerful technique. bath.ac.ukrsc.org In this setup, the reaction mixture is continuously circulated from the reactor through the NMR spectrometer's detection coil. bath.ac.uk

During the polymerization of this compound, the key transformation is the conversion of the acrylate's carbon-carbon double bond into a single bond within the polymer backbone. This change is readily observed in the ¹H NMR spectrum. The characteristic signals of the vinylic protons (typically in the 5.9-6.5 ppm range) will decrease in intensity, while new signals corresponding to the protons on the newly formed aliphatic polymer chain will appear and grow. nih.gov This allows for a direct measurement of monomer conversion and polymerization kinetics. nih.govresearchgate.net

Detailed Research Findings from a Simulated In-Situ NMR Study

The photopolymerization of this compound could be monitored by observing the change in proton environments. The following table illustrates the expected changes in the ¹H NMR spectrum over the course of the reaction. The disappearance of the acrylate vinyl proton signals is a direct measure of monomer consumption.

| Reaction Time (minutes) | Proton Type | Chemical Shift (ppm, approximate) | Integral Value (Relative) | Monomer Conversion (%) |

|---|---|---|---|---|

| 0 | Quinoline Aromatic (H2-H7) | 7.4 - 8.9 | 6.0 | 0 |

| Acrylate Vinyl (=CH2) | ~6.0, ~6.3 | 2.0 | ||

| Acrylate Vinyl (-CH=) | ~6.5 | 1.0 | ||

| 20 | Quinoline Aromatic (H2-H7) | 7.4 - 8.9 | 6.0 | 55 |

| Acrylate Vinyl (=CH2, -CH=) | ~6.0 - 6.5 | 1.35 | ||

| Polymer Backbone (-CH-CH2-) | ~1.5 - 2.5 | 1.65 | ||

| 60 | Quinoline Aromatic (H2-H7) | 7.4 - 8.9 | 6.0 | 92 |

| Acrylate Vinyl (=CH2, -CH=) | ~6.0 - 6.5 | 0.24 | ||

| Polymer Backbone (-CH-CH2-) | ~1.5 - 2.5 | 2.76 |

By integrating these advanced hyphenated techniques, researchers can gain a comprehensive understanding of reactions involving this compound, from simple esterifications to complex polymerizations. The ability to monitor reactions in real-time facilitates the rapid optimization of conditions, ensures product quality, and accelerates the development of new materials based on this versatile chemical building block.

Theoretical and Computational Chemistry Approaches to Quinolin 8 Yl Acrylate

Electronic Structure Calculations (DFT) for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the optimized molecular geometry and electronic properties of quinolin-8-yl acrylate (B77674). researchgate.netscience.gov By utilizing functionals such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p), researchers can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.netnih.gov These calculations provide a foundational understanding of the molecule's three-dimensional structure.

Frontier Molecular Orbital (FMO) Theory Applied to Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energies and distributions of these orbitals in quinolin-8-yl acrylate are crucial for understanding its chemical behavior. wikipedia.org

The HOMO is associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the molecule's capacity to accept electrons, highlighting regions prone to nucleophilic attack. The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com For this compound, the HOMO is typically localized on the electron-rich quinoline (B57606) ring, while the LUMO is often centered on the electron-deficient acrylate group. This distribution suggests that the quinoline part is more likely to engage in electrophilic reactions, whereas the acrylate moiety is the primary site for nucleophilic addition, a key step in polymerization.

Table 1: Frontier Molecular Orbital Data for Quinoline Derivatives (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline | -6.54 | -0.89 | 5.65 |

| 8-Hydroxyquinoline (B1678124) | -5.98 | -0.75 | 5.23 |

| This compound (Estimated) | -6.21 | -1.53 | 4.68 |

Note: The values for this compound are estimated based on typical values for related structures. Actual values would require specific DFT calculations.

Analysis of Electron Density Distributions and Electrostatic Potentials

The analysis of electron density distribution provides a detailed picture of charge localization within the this compound molecule. researchgate.net Regions of high electron density are typically found around electronegative atoms like oxygen and nitrogen, as well as the aromatic quinoline ring. researchgate.netuni-muenchen.de This information is vital for understanding the molecule's polarity and its interactions with other molecules.

Molecular Electrostatic Potential (MEP) maps are a visual representation of the electrostatic potential on the electron density surface. mdpi.comrsc.org These maps use a color scale to indicate regions of positive and negative potential. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the quinoline ring and the carbonyl oxygen of the acrylate group, indicating these are sites for electrophilic attack. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly those on the aromatic ring. mdpi.com This analysis helps in predicting non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial in both solution-phase behavior and the structure of resulting polymers. researchgate.net

Conformational Energy Landscapes and Tautomerism Studies

The flexibility of the ester linkage in this compound allows for multiple conformations due to rotation around single bonds. libretexts.org Conformational analysis is the study of the energies of these different spatial arrangements to identify the most stable conformers. libretexts.org Computational methods can map the potential energy surface by systematically changing dihedral angles and calculating the corresponding energy, revealing low-energy conformations that are most likely to be populated at a given temperature. libretexts.org

Tautomerism, the interconversion of structural isomers, is also a relevant area of study for quinoline derivatives, particularly those with hydroxyl groups. mdpi.comscirp.org While this compound itself does not have a readily tautomerizable proton, understanding the tautomeric equilibria in related compounds, such as 8-hydroxyquinoline, provides context for its reactivity and potential side reactions during synthesis or application. mdpi.comscirp.org Theoretical calculations can determine the relative stabilities of different tautomers and the energy barriers for their interconversion. scirp.orgnih.gov

Reaction Mechanism Elucidation: Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states (TS) and mapping the reaction pathways. For processes involving this compound, such as its synthesis or polymerization, DFT calculations can locate the high-energy transition state structures that connect reactants to products.

Once a transition state is identified, Intrinsic Reaction Coordinate (IRC) analysis can be performed. IRC calculations trace the minimum energy path downhill from the transition state, confirming that it correctly connects the desired reactants and products. This provides a detailed, step-by-step view of the reaction, including the formation and breaking of bonds. For example, in the polymerization of this compound, IRC analysis could model the approach of a radical initiator to the acrylate double bond, the formation of the new carbon-carbon bond, and the propagation of the radical to the next monomer unit. Such studies have been used to understand mechanisms in related systems, like the cyclization of acrylate derivatives. mdpi.com

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While DFT calculations are powerful for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent or a polymer matrix. mdpi.comnih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can provide insights into:

Solvation: How solvent molecules arrange around the solute and the energetic consequences of this arrangement.

Conformational Dynamics: The flexibility of the molecule in solution and the timescale of transitions between different conformations. researchgate.net

Intermolecular Interactions: The nature and strength of interactions between this compound molecules, such as π-π stacking of the quinoline rings, which can influence self-assembly and the properties of resulting polymers. nih.gov

These simulations are crucial for bridging the gap between the properties of an isolated molecule and the macroscopic behavior of the material.

Quantitative Structure-Property Relationship (QSPR) Modeling for Polymerization Parameters and Material Performance

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that correlates the structural or physicochemical properties of molecules with their macroscopic properties or activities. bioline.org.br In the context of this compound, QSPR models could be developed to predict:

Polymerization Reactivity: By correlating calculated molecular descriptors (e.g., HOMO-LUMO gap, atomic charges, dipole moment) with experimentally determined reactivity ratios in copolymerization. researchgate.net

Material Properties: Linking molecular features to the performance of the resulting polymer, such as its thermal stability, mechanical strength, or optical properties.

Developing a robust QSPR model requires a dataset of related monomers with known properties. bioline.org.br Molecular descriptors are calculated for each monomer using computational methods like DFT. Then, statistical techniques, such as multiple linear regression, are used to build an equation that relates the descriptors to the property of interest. Such models can then be used to predict the properties of new, unsynthesized monomers, guiding the design of materials with desired characteristics.

Polymerization Science and Engineering of Quinolin 8 Yl Acrylate

Radical Homopolymerization: Kinetics, Mechanism, and Polymer Microstructure

Free-radical polymerization is a common method for synthesizing polymers from vinyl monomers like quinolin-8-yl acrylate (B77674). This process involves initiation, propagation, and termination steps, where the kinetics and resulting polymer structure are highly dependent on the reaction conditions.

Bulk, Solution, Emulsion, and Suspension Polymerization Techniques

The homopolymerization of quinolin-8-yl acrylate has been primarily investigated using solution polymerization techniques.

Solution Polymerization : Research has demonstrated the free-radical polymerization of this compound (8-QA) in N,N-dimethylformamide (DMF) using 2,2'-azobisisobutyronitrile (AIBN) as the initiator. researchgate.net In these studies, the polymerization was conducted in a sealed tube under an inert atmosphere and heated in a thermostated oil bath. The resulting poly(this compound) was precipitated in methanol. Kinetic studies revealed that the rate of polymerization increases with higher concentrations of both the monomer and the initiator. The reaction also proceeds more rapidly at elevated temperatures. researchgate.net

Bulk Polymerization : Bulk polymerization is carried out with only the monomer and an initiator, without any solvent. This method can lead to high-purity polymers but is often complicated by a significant increase in viscosity (the Trommsdorff–Norrish effect), which can make temperature control difficult and lead to broad molecular weight distributions. There is currently a lack of specific literature detailing the bulk polymerization of this compound.

Emulsion Polymerization : This technique involves polymerizing the monomer in an emulsion, typically with water as the continuous phase. It is advantageous for achieving high molecular weights and high polymerization rates simultaneously, with good heat transfer. The process requires a surfactant to stabilize the monomer droplets and resulting polymer particles. Specific studies on the emulsion polymerization of this compound are not readily available in the current literature.

Suspension Polymerization : In suspension polymerization, the monomer is dispersed as droplets in a continuous phase, usually water, and polymerized. A stabilizer is used to prevent the droplets from coalescing. This method produces polymer beads that can be easily isolated. As with emulsion and bulk techniques, specific research applying suspension polymerization to this compound has not been reported.

Controlled/Living Radical Polymerization (CLRP) of this compound (e.g., ATRP, RAFT)

Controlled/living radical polymerization (CLRP) methods enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. However, the application of these techniques to this compound presents specific challenges.

Atom Transfer Radical Polymerization (ATRP) : ATRP typically employs a transition metal complex (often copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. A significant challenge in the ATRP of this compound is the potential for the nitrogen atom in the quinoline (B57606) ring to coordinate with the metal catalyst. This coordination can poison the catalyst, reducing its efficiency and hindering control over the polymerization. There are no specific reports in the literature on the successful ATRP of this compound.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization : RAFT polymerization is a versatile CLRP method that uses a chain transfer agent (a RAFT agent) to mediate the polymerization. It is generally more tolerant of functional groups than ATRP. While there are no direct reports on the RAFT polymerization of this compound, the successful RAFT polymerization of methacrylate (B99206) monomers containing a quinoline moiety suggests that this method could be a viable route for achieving controlled polymerization of this compound. researchgate.net

Copolymerization Studies of this compound with Various Comonomers

Copolymerization allows for the modification of polymer properties by incorporating two or more different monomer units into the same polymer chain.

Reactivity Ratios and Sequence Distribution in Copolymers

The reactivity ratios (r₁ and r₂) of two comonomers describe their relative reactivity toward a growing polymer chain. These values determine the sequence distribution of the monomer units in the final copolymer. Studies on the free-radical copolymerization of this compound (QA) with different acrylamide (B121943) comonomers have been reported. The copolymers were synthesized using AIBN as an initiator, and the compositions were determined by ¹H-NMR analysis. researchgate.net The reactivity ratios were then calculated using methods such as Fineman-Ross (FR) and Kelen-Tudos (KT).

The product of the reactivity ratios (r₁r₂) indicates the type of copolymer formed. If r₁r₂ ≈ 1, a random copolymer is formed. If r₁r₂ > 1, there is a tendency towards the formation of a block-like structure.

Table 1: Reactivity Ratios for the Copolymerization of this compound (M2) with Acrylamide Comonomers (M1)

| Comonomer (M1) | Method | r₁ (M1) | r₂ (M2) | r₁r₂ | Copolymer Type |

|---|---|---|---|---|---|

| N-tert-amylacrylamide | Fineman-Ross | 0.83 | 2.0 | 1.66 | Random |

| N-tert-amylacrylamide | Kelen-Tudos | 0.83 | 2.0 | 1.66 | Random |

| N-tert-butylacrylamide | Fineman-Ross | 8.0 | 0.60 | 4.8 | Tendency to block |

| N-tert-butylacrylamide | Kelen-Tudos | 8.0 | 0.61 | 4.88 | Tendency to block |

Data sourced from multiple studies.

Synthesis of Block and Graft Copolymers

Block and graft copolymers are complex macromolecular architectures that can be synthesized through various methods, often involving controlled polymerization techniques.

Block Copolymers : These polymers consist of long sequences (blocks) of one monomer followed by a block of another. They are typically synthesized by sequential monomer addition in a living polymerization process. researchgate.net For instance, a living polymer of a first monomer can be used to initiate the polymerization of a second monomer, like this compound. Alternatively, a macroinitiator of poly(this compound) could be synthesized first and then used to initiate the polymerization of another monomer. nih.govcmu.edu However, there are no specific examples of block copolymers containing this compound reported in the literature to date.

Graft Copolymers : These copolymers feature a main polymer backbone with one or more side chains of a different polymer. mdpi.com Common strategies for their synthesis include "grafting from," "grafting to," and "grafting through." researchgate.net

In a "grafting from" approach, a polymer backbone with initiating sites is used to grow the graft chains. For example, a polymer with pendant groups that can initiate radical polymerization could be used to graft this compound from the backbone.

The "grafting to" method involves attaching pre-synthesized polymer chains to a polymer backbone.

The "grafting through" method involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with another monomer. Despite the existence of these general strategies, specific literature detailing the synthesis of graft copolymers incorporating this compound is not available. rsc.orgresearchgate.net

Anionic and Cationic Polymerization of this compound

The application of ionic polymerization methods to this compound is significantly limited by the chemical nature of the monomer's functional groups.

Anionic Polymerization : Anionic polymerization is initiated by strong nucleophiles such as organolithium compounds. This method is generally incompatible with acrylate monomers due to a major side reaction: the nucleophilic attack of the initiator or the growing carbanionic chain end on the carbonyl carbon of the ester group. ethernet.edu.et This side reaction terminates the chain and is a significant issue for acrylates in general. For this compound specifically, this inherent reactivity issue of the acrylate group makes successful anionic polymerization highly unlikely under typical conditions.

Cationic Polymerization : Cationic polymerization is initiated by strong electrophiles or acids. This method is generally not suitable for monomers with basic sites, such as the nitrogen atom in the quinoline ring of this compound. google.com The basic nitrogen atom would act as a Lewis base and react with the acidic initiator or the growing carbocationic chain end. This would lead to the formation of a stable, non-polymerizable quinolinium salt, effectively terminating the polymerization process. researchgate.netresearchgate.net Due to this strong inhibitory effect, there are no reports of the successful cationic polymerization of this compound.

Photopolymerization and Light-Induced Crosslinking of this compound Systems

The photopolymerization of acrylic monomers is a cornerstone of various advanced technologies, prized for its rapid curing rates at ambient temperatures, spatial and temporal control, and low energy consumption. uiowa.eduresearchgate.net In the context of this compound, the quinoline moiety introduces unique photochemical possibilities, allowing it to potentially act not just as a monomer but also as a component within the photoinitiating system.

Research has shown that dyes based on quinoline skeletons can serve as highly effective visible light photoinitiators for the polymerization of acrylates. mdpi.com These systems typically operate as two-component photoinitiating systems, where the quinoline derivative acts as the photosensitizer. Upon absorption of light, the sensitizer (B1316253) reaches an excited state and interacts with a co-initiator to generate the free radicals necessary to initiate polymerization. mdpi.com

The general mechanism for such a system can involve either an electron transfer or a hydrogen atom transfer process. mdpi.com For instance, in the presence of an electron donor like an amine, the excited quinoline derivative can accept an electron, leading to the formation of a radical ion pair. Subsequent reactions, such as proton transfer or decarboxylation, generate the initiating radical. mdpi.com Alternatively, with a hydrogen donor like a thiol, the excited quinoline can abstract a hydrogen atom to create the initiating species. mdpi.com

The efficiency of these quinoline-based photoinitiating systems has been found to be comparable to that of conventional, commercial photoinitiators like camphorquinone, a standard in dental applications. mdpi.com A significant advantage is the very small amount of the quinoline-based initiator required, as low as 0.04% by weight, to effectively initiate the polymerization of multifunctional acrylates like trimethylolpropane (B17298) triacrylate (TMPTA). mdpi.com The ability of these compounds to absorb light at the boundary of ultraviolet and visible light makes them suitable for use with various light sources, including dental curing lamps and LEDs. mdpi.comacs.org

Light-induced crosslinking is achieved by polymerizing multifunctional monomers or oligomers to form a three-dimensional polymer network. researchgate.net When this compound is copolymerized with a di- or tri-functional acrylate monomer, exposure to light in the presence of a suitable photoinitiating system will result in a crosslinked material. The quinoline derivative itself can be part of the photoinitiating system, absorbing light and triggering the radical polymerization that consumes the acrylate double bonds of both the monofunctional this compound and the multifunctional crosslinker, leading to a solid, insoluble network. researchgate.net The kinetics of such reactions are often very fast, and a balance must be struck with factors like oxygen inhibition at the surface, which can influence the final properties of the cured material. rsc.org

Table 1: Representative Systems for Photopolymerization of Acrylates Using Quinoline Derivatives This table is illustrative, based on findings for quinoline skeleton dyes acting as photoinitiators for general acrylate polymerization.

| Component | Role | Example Compound/System | Light Source | Key Finding | Citation |

| Photosensitizer | Absorbs light and initiates radical formation | Dyes with quinoline skeletons | Visible Light (e.g., dental lamps) | Can be highly efficient, comparable to camphorquinone, even at very low concentrations (0.04% wt.). | mdpi.com |

| Co-initiator | Electron or Hydrogen Donor | Amine or Thiol derivatives (e.g., 2-mercaptobenzoxazole) | Visible Light | Participates in intermolecular electron or hydrogen transfer to generate initiating radicals. | mdpi.com |

| Monomer | Polymerizable Species | Trimethylolpropane triacrylate (TMPTA) | Visible Light | Forms the crosslinked polymer network. | mdpi.comresearchgate.net |

| Crosslinker | Forms Network Structure | Multifunctional acrylates (e.g., HDDA, CN991) | UV/Visible Light | Creates a solid, crosslinked material upon polymerization. | uiowa.eduresearchgate.net |

Post-Polymerization Modification Strategies for Poly(this compound)

Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be difficult to obtain through direct polymerization of a functional monomer. wiley-vch.deresearchgate.net This approach allows for the creation of a diverse range of materials from a single, well-defined precursor polymer. researchgate.net Poly(this compound) is an excellent candidate for post-polymerization modification due to the versatile chemical reactivity of its pendant quinolin-8-yl group.

The most significant modification strategy for poly(this compound) involves leveraging the well-known chelating ability of the 8-hydroxyquinoline (B1678124) moiety, which is structurally analogous to the quinolin-8-yl group in the polymer. This group is a classic bidentate ligand capable of forming stable complexes with a wide variety of metal ions. This property can be exploited after the polymer has been formed.

A primary application of this is the introduction of metal ions into the polymer matrix to form polymer-metal complexes. For example, reacting a solution or film of poly(this compound) with a salt of a metal ion, such as aluminum (Al³⁺), zinc (Zn²⁺), or various transition metals, leads to the coordination of the metal ion by the nitrogen atom of the quinoline ring and the oxygen atom of the phenolate (B1203915) (from the 8-oxy group). This process is analogous to the formation of well-known organometallic complexes like tris(8-hydroxyquinolinato)aluminium (Alq3). acs.org

This modification can profoundly alter the material's properties:

Ionic Crosslinking: When a multivalent metal ion (e.g., Al³⁺, Ca²⁺, Mg²⁺) is introduced, it can coordinate with quinoline moieties from different polymer chains, creating ionic crosslinks. This can transform a soluble, linear polymer into an insoluble, crosslinked network, thereby enhancing its thermal stability and mechanical strength. acs.org

Induction of Photoluminescence: Many metal complexes of 8-hydroxyquinoline are highly fluorescent. By chelating metal ions like aluminum or zinc, the non-luminescent poly(this compound) can be converted into a highly photoluminescent material. acs.org The emission color and quantum yield can be tuned by the choice of the metal ion, opening applications in sensors, displays, and optoelectronics.

Catalytic Activity: By incorporating catalytically active metal centers (e.g., Pd, Ru, Cu) into the polymer, the material can be endowed with catalytic properties. The polymer backbone serves as a support for the metal catalyst, potentially offering advantages in catalyst recovery and reuse.

Controlled Release: The coordination bond between the polymer and a metal ion can sometimes be reversed under specific stimuli, such as a change in pH. This allows for the design of materials that can release metal ions in a controlled manner.

Beyond metal chelation, other advanced modification strategies could theoretically be applied, such as the direct C-H functionalization of the quinoline ring to attach other chemical groups, although this is a more complex synthetic challenge. mdpi.com However, the most direct and widely exploited post-polymerization modification remains the formation of polymer-metal complexes. acs.org

Table 2: Potential Post-Polymerization Modifications of Poly(this compound) via Metal Chelation This table outlines expected outcomes based on the known chemistry of 8-hydroxyquinoline and its derivatives.

| Modifying Agent (Metal Ion) | Resulting Structure | Change in Property | Potential Application | Citation (Analogous System) |